Coproporphyrinogen I

Description

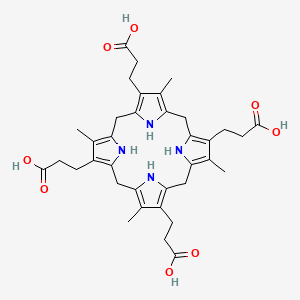

This compound is a coproporphyrinogen. It has a role as a mouse metabolite and a human metabolite. It is a conjugate acid of a this compound(4-).

Structure

2D Structure

3D Structure

Properties

CAS No. |

31110-56-2 |

|---|---|

Molecular Formula |

C36H44N4O8 |

Molecular Weight |

660.8 g/mol |

IUPAC Name |

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |

InChI Key |

WIUGGJKHYQIGNH-UHFFFAOYSA-N |

SMILES |

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O |

Canonical SMILES |

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O |

melting_point |

171-174°C |

Other CAS No. |

31110-56-2 |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Coproporphyrinogen I Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme, a vital iron-containing prosthetic group, is indispensable for a myriad of biological functions, including oxygen transport and cellular respiration. Its intricate and highly regulated biosynthesis pathway involves eight enzymatic steps. A critical juncture in this pathway is the formation of uroporphyrinogen III, the universal precursor to all biologically relevant tetrapyrroles. However, enzymatic defects can lead to the formation of non-functional isomers, resulting in a group of metabolic disorders known as porphyrias. This technical guide provides a comprehensive examination of the biosynthesis of coproporphyrinogen I, an aberrant isomer produced as a consequence of a dysfunctional heme synthesis pathway. The accumulation of this compound and its oxidized counterpart, coproporphyrin I, is a biochemical hallmark of the rare genetic disorder, Congenital Erythropoietic Porphyria (CEP), also known as Gunther's disease.[1][2] This document will detail the enzymatic steps, underlying genetic defects, quantitative data, and detailed experimental protocols relevant to the study of this abnormal metabolic shunt.

The Aberrant Pathway: From Hydroxymethylbilane (B3061235) to a Metabolic Dead-End

The biosynthesis of this compound is not a normal physiological process but rather a deviation from the main heme synthesis pathway.[1] This metabolic cul-de-sac is initiated when the enzyme uroporphyrinogen III synthase (UROS) is deficient or absent.[1][3]

The journey begins with the linear tetrapyrrole, hydroxymethylbilane (HMB) , which is formed from four molecules of porphobilinogen (B132115) by the enzyme hydroxymethylbilane synthase (HMBS), also known as porphobilinogen deaminase.[1] In a healthy individual, UROS efficiently converts HMB into the asymmetric uroporphyrinogen III by catalyzing an intramolecular rearrangement and cyclization.[3][4]

However, in the absence of functional UROS, HMB spontaneously cyclizes to form the symmetric and non-functional isomer, uroporphyrinogen I .[1][5][6] This spontaneous reaction marks the entry into the this compound pathway.

The next enzyme in the standard heme pathway, uroporphyrinogen decarboxylase (UROD) , can recognize and process uroporphyrinogen I as a substrate.[1][7] UROD catalyzes the sequential removal of the four acetate (B1210297) side chains from uroporphyrinogen I, converting it into This compound .[7] While UROD acts on both the type I and type III isomers, its affinity is higher for the natural substrate, uroporphyrinogen III.[7]

The final step in this aberrant pathway is the inability of the subsequent enzyme, coproporphyrinogen oxidase, to metabolize this compound. This enzyme is specific for the type III isomer, rendering this compound a metabolic dead-end.[1][2] Consequently, this compound and its auto-oxidized product, coproporphyrin I, accumulate in the body.[1][7]

Clinical Significance: Congenital Erythropoietic Porphyria (Gunther's Disease)

The accumulation of uroporphyrin I and coproporphyrin I is the primary pathophysiological basis of Congenital Erythropoietic Porphyria (CEP).[8][9][10] CEP is a rare autosomal recessive disorder caused by mutations in the UROS gene, leading to a profound deficiency of UROS activity.[8][11][12]

The clinical manifestations of CEP are severe and typically present in early infancy.[13][14][15] Key features include:

-

Severe Cutaneous Photosensitivity : The accumulation of photoreactive porphyrins in the skin leads to extreme sensitivity to sunlight, causing blistering, increased skin fragility, and in severe cases, photomutilation.[9][15][16]

-

Hemolytic Anemia : Porphyrin accumulation in erythrocytes leads to their premature destruction, resulting in chronic hemolytic anemia.[8][16]

-

Erythrodontia : Porphyrins deposit in the teeth, causing a reddish-brown discoloration.[15]

-

Reddish Urine : The high levels of excreted uroporphyrin I and coproporphyrin I give the urine a characteristic red or pink color.[15]

The severity of the disease often correlates with the degree of residual UROS activity.[17]

Quantitative Data

The diagnosis and management of Congenital Erythropoietic Porphyria rely on the quantitative analysis of porphyrin isomers in various biological samples. The following tables summarize key quantitative data related to the this compound biosynthesis pathway.

Table 1: Enzyme Kinetics of Uroporphyrinogen Decarboxylase (UROD)

| Substrate | Apparent Km (µM) | Relative Vmax | Source |

| Uroporphyrinogen III | ~0.07 | Higher | [10] |

| Uroporphyrinogen I | Higher than Uro'gen III | Lower | [7][18] |

Table 2: Porphyrin Levels in Congenital Erythropoietic Porphyria (CEP) Patients

| Analyte | Sample Type | Concentration Range | Reference Range | Source |

| Uroporphyrin I | Urine | Markedly increased (often >1000x normal) | < 20 µ g/24h | [17] |

| Coproporphyrin I | Urine | Markedly increased | < 50 µ g/24h | [17] |

| Uroporphyrin I | Feces | Increased | Trace amounts | [7] |

| Coproporphyrin I | Feces | Markedly increased | < 20 µg/g dry wt | [7] |

| Uroporphyrin I | Erythrocytes | Markedly increased | < 2 µg/dL | [7] |

| Coproporphyrin I | Erythrocytes | Markedly increased | < 2 µg/dL | [7] |

Experimental Protocols

Assay for Hydroxymethylbilane Synthase (HMBS) Activity

Principle: This spectrophotometric assay measures the rate of consumption of the substrate, porphobilinogen (PBG), or the formation of the product, hydroxymethylbilane (HMB). HMB is unstable and spontaneously cyclizes to uroporphyrinogen I, which is then oxidized to uroporphyrin I for quantification.

Reagents:

-

Tris-HCl buffer (0.1 M, pH 8.2)

-

Porphobilinogen (PBG) solution (2 mM in Tris-HCl buffer)

-

Trichloroacetic acid (TCA) (10% w/v)

-

Iodine solution (0.1% w/v in 3% w/v potassium iodide)

-

Sample (e.g., erythrocyte lysate)

Procedure:

-

Prepare a reaction mixture containing 800 µL of Tris-HCl buffer and 100 µL of the sample.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the PBG solution.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 1 mL of 10% TCA.

-

Centrifuge to pellet the precipitated protein.

-

To the supernatant, add 100 µL of iodine solution to oxidize uroporphyrinogen I to uroporphyrin I.

-

After 10 minutes in the dark, measure the absorbance of the supernatant at 405 nm.

-

Calculate the amount of uroporphyrin I formed using a molar extinction coefficient of 5.48 x 105 M-1cm-1.

Assay for Uroporphyrinogen III Synthase (UROS) Activity

Principle: This fluorometric assay measures the formation of uroporphyrinogen III. It is a coupled assay where HMB is generated in situ by purified HMBS, and then UROS converts it to uroporphyrinogen III. The porphyrinogens are oxidized to porphyrins, and the isomers are separated and quantified by HPLC with fluorescence detection.

Reagents:

-

Tris-HCl buffer (0.1 M, pH 7.4)

-

Porphobilinogen (PBG) solution (2 mM in Tris-HCl buffer)

-

Purified Hydroxymethylbilane Synthase (HMBS)

-

Trichloroacetic acid (TCA) (10% w/v)

-

Iodine solution (0.1% w/v in 3% w/v potassium iodide)

-

Sample (e.g., erythrocyte lysate)

-

Uroporphyrin I and III standards for HPLC

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, a known amount of purified HMBS, and the sample containing UROS.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding PBG.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction with TCA and oxidize with iodine as described for the HMBS assay.

-

Analyze the supernatant by reverse-phase HPLC with a fluorescence detector (Excitation: ~405 nm, Emission: ~620 nm).

-

Separate and quantify the uroporphyrin I and III isomers by comparing their retention times and peak areas to known standards.

-

UROS activity is calculated based on the amount of uroporphyrin III formed.

HPLC Analysis of Porphyrin Isomers in Urine and Feces

Principle: Reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection is the gold standard for separating and quantifying porphyrin isomers. The separation is based on the polarity of the porphyrins, which is determined by the number of carboxylic acid groups.

Sample Preparation (Urine):

-

Collect a 24-hour urine sample, protected from light.

-

Acidify an aliquot of the urine to pH < 3 with hydrochloric acid.

-

Centrifuge to remove any precipitate.

-

Inject the supernatant directly onto the HPLC column or after solid-phase extraction for concentration.

Sample Preparation (Feces):

-

Homogenize a fecal sample in a mixture of ethyl acetate and acetic acid.

-

Extract the porphyrins into hydrochloric acid.

-

Wash the acid extract with chloroform (B151607) to remove interfering substances.

-

Adjust the pH of the aqueous layer and inject it onto the HPLC column.

HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of methanol (B129727) and ammonium (B1175870) acetate buffer (e.g., 1M, pH 5.16).[4]

-

Detection: Fluorescence detector (Excitation: ~405 nm, Emission: ~620 nm).

-

Quantification: Compare peak areas to those of known concentrations of uroporphyrin and coproporphyrin I and III isomer standards.

Mandatory Visualizations

Caption: The aberrant biosynthesis pathway of this compound.

Caption: General experimental workflow for porphyrin isomer analysis.

References

- 1. ovid.com [ovid.com]

- 2. youtube.com [youtube.com]

- 3. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias | Semantic Scholar [semanticscholar.org]

- 4. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Identification and Characterization of 40 Novel Hydroxymethylbilane Synthase Mutations that Cause Acute Intermittent Porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Some kinetic properties of human red cell uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structures of hydroxymethylbilane synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uroporphyrinogen decarboxylation as a benchmark for the catalytic proficiency of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uroporphyrinogen III decarboxylase - Wikipedia [en.wikipedia.org]

- 13. Spectrophotometry method for the detection of Biochemical parameters [protocols.io]

- 14. Simultaneous determination of hydroxymethylbilane synthase and uroporphyrinogen III synthase in erythrocytes by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. THE ENZYMATIC SYNTHESIS OF UROPORPHYRINOGENS FROM PORPHOBILINOGEN - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Newer Fluorometric Methods for the Analysis of Biologically Important Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mayocliniclabs.com [mayocliniclabs.com]

- 18. Investigations of rat liver uroporphyrinogen decarboxylase. Comparisons of porphyrinogens I and III as substrates and the inhibition by porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Uroporphyrinogen-III Cosynthase Deficiency in Heme Synthesis and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Uroporphyrinogen-III cosynthase (UROS), the fourth enzyme in the heme biosynthetic pathway, plays a pivotal role in the intricate process of converting linear hydroxymethylbilane (B3061235) into the cyclic uroporphyrinogen III, the precursor for heme, chlorophyll, and vitamin B12. Deficiency in UROS activity, stemming from mutations in the UROS gene, leads to the rare autosomal recessive disorder, Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease. This debilitating condition is characterized by the accumulation of non-functional and phototoxic uroporphyrinogen I and coproporphyrinogen I isomers. This technical guide provides a comprehensive overview of the molecular basis of UROS deficiency, its profound impact on heme synthesis, and the resultant clinical manifestations. It further delves into the key experimental protocols for diagnosis, including quantitative analysis of porphyrins and UROS enzyme activity, alongside molecular genetic testing. This document is intended to serve as a critical resource for researchers, clinicians, and pharmaceutical scientists engaged in the study and development of novel therapeutic interventions for this devastating disease.

Introduction: The Heme Synthesis Pathway and the Pivotal Role of Uroporphyrinogen-III Cosynthase

Heme, an iron-containing porphyrin, is an indispensable prosthetic group for a multitude of vital proteins, including hemoglobin, myoglobin, and cytochromes. Its biosynthesis is a highly regulated, eight-step enzymatic cascade. The fourth step is catalyzed by uroporphyrinogen-III cosynthase (UROS), which facilitates the inversion of the D-pyrrole ring of the linear tetrapyrrole, hydroxymethylbilane, to form the asymmetric and physiologically crucial uroporphyrinogen III.[1] In the absence or severe deficiency of UROS, hydroxymethylbilane spontaneously cyclizes to form the non-functional, symmetric isomer, uroporphyrinogen I.[1]

Molecular Basis of Uroporphyrinogen-III Cosynthase Deficiency

Congenital Erythropoietic Porphyria (CEP) is an autosomal recessive disorder caused by mutations in the UROS gene, located on chromosome 10q25.2-q26.3. These mutations lead to a profound deficiency in the activity of the UROS enzyme. The severity of the clinical phenotype in CEP is inversely correlated with the residual UROS enzyme activity.

Pathophysiology: The Consequences of UROS Deficiency

The deficiency of UROS disrupts the normal heme synthesis pathway, leading to a massive accumulation of uroporphyrinogen I and its downstream product, this compound. These porphyrinogens are oxidized to their corresponding porphyrins, uroporphyrin I and coproporphyrin I, which are intensely red and highly phototoxic. Their deposition in various tissues, including erythrocytes, bone marrow, skin, teeth, and urine, is responsible for the severe clinical manifestations of CEP.

The accumulation of these phototoxic porphyrins in the skin leads to extreme photosensitivity, causing severe blistering, ulceration, and scarring upon exposure to sunlight. In erythrocytes, the buildup of porphyrins contributes to hemolytic anemia. The deposition in bones and teeth results in erythrodontia (reddish-brown discoloration of teeth) and skeletal deformities.

Quantitative Data in Uroporphyrinogen-III Cosynthase Deficiency

The diagnosis of CEP relies on the detection of markedly elevated levels of uroporphyrin I and coproporphyrin I in various biological samples, coupled with a significant reduction in UROS enzyme activity.

| Parameter | Sample Type | Normal Range | CEP Patient Range |

| Uroporphyrin | 24-hour Urine | < 37 nmol/day[2] | Markedly elevated (often >1000-fold) |

| Coproporphyrin | 24-hour Urine | < 221 nmol/day[2] | Markedly elevated |

| Total Porphyrins | 24-hour Urine | 20 to 120 µg/L (25 to 144 nmol/L)[3] | Significantly increased |

| Uroporphyrin I | Erythrocytes | Not routinely measured in healthy individuals | Markedly elevated |

| Coproporphyrin I | Erythrocytes | Not routinely measured in healthy individuals | Markedly elevated |

| UROS Enzyme Activity | Erythrocytes | 7.41 +/- 1.35 units/mg protein[4] | Severely reduced (<10% of normal) |

Experimental Protocols for Diagnosis

Quantitative Analysis of Urinary Porphyrins by High-Performance Liquid Chromatography (HPLC)

Principle: This method separates and quantifies the different porphyrin isomers in urine based on their physicochemical properties. Reverse-phase HPLC coupled with fluorescence detection is the gold standard for this analysis.[3]

Methodology:

-

Sample Preparation: A 24-hour or random urine sample is collected and protected from light. The pH is adjusted to below 2.5.[5]

-

Chromatographic Separation: An aliquot of the prepared urine is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution is typically employed using a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3][6]

-

Detection: The eluting porphyrins are detected by a fluorescence detector set at an excitation wavelength of approximately 400-405 nm and an emission wavelength of around 620 nm.[3]

-

Quantification: The concentration of each porphyrin is determined by comparing its peak area to that of a known concentration of a certified reference standard.[3]

Uroporphyrinogen-III Cosynthase (UROS) Enzyme Activity Assay in Erythrocytes

Principle: This assay measures the activity of UROS in red blood cells by quantifying the conversion of its substrate, hydroxymethylbilane, into uroporphyrinogen III. A common approach is a coupled-enzyme assay.[4]

Methodology:

-

Erythrocyte Lysate Preparation: A whole blood sample is collected in a heparinized tube. Erythrocytes are washed and then lysed to release their contents, including the UROS enzyme.

-

Coupled-Enzyme Reaction:

-

The erythrocyte lysate is incubated with porphobilinogen (B132115) (PBG), the precursor of hydroxymethylbilane.

-

Endogenous or added porphobilinogen deaminase (also known as hydroxymethylbilane synthase) in the lysate converts PBG to hydroxymethylbilane.

-

The UROS enzyme present in the lysate then converts the newly formed hydroxymethylbilane into uroporphyrinogen III. A parallel reaction without UROS will result in the non-enzymatic formation of uroporphyrinogen I.

-

-

Oxidation and Quantification: The uroporphyrinogen products (I and III) are oxidized to their corresponding fluorescent uroporphyrins. The isomers are then separated and quantified using HPLC with fluorescence detection, as described in the urinary porphyrin analysis protocol.[4]

-

Calculation of Activity: The UROS activity is calculated based on the amount of uroporphyrinogen III formed per unit of time and protein concentration.

Molecular Diagnosis: Sanger Sequencing of the UROS Gene

Principle: Sanger sequencing is employed to identify the specific disease-causing mutations in the UROS gene, providing a definitive diagnosis and enabling genetic counseling.[7]

Methodology:

-

DNA Extraction: Genomic DNA is extracted from the patient's peripheral blood leukocytes.

-

PCR Amplification: The exons and flanking intron-exon boundaries of the UROS gene are amplified using polymerase chain reaction (PCR) with specific primers.

-

Sequencing Reaction: The amplified PCR products are subjected to a sequencing reaction using the Sanger chain-termination method. This involves using fluorescently labeled dideoxynucleotides (ddNTPs) that terminate DNA synthesis at specific bases.

-

Capillary Electrophoresis: The resulting DNA fragments of varying lengths are separated by size using capillary gel electrophoresis.

-

Data Analysis: A laser excites the fluorescent labels on the ddNTPs, and a detector captures the emitted light. The sequence of the DNA is then read by a computer, which generates a chromatogram. The patient's DNA sequence is compared to the reference UROS gene sequence to identify any mutations.[8]

Visualizations

Heme Synthesis Pathway and the Impact of UROS Deficiency

Caption: Heme synthesis pathway illustrating the critical role of UROS and the metabolic consequences of its deficiency.

Diagnostic Workflow for Congenital Erythropoietic Porphyria

Caption: A streamlined workflow for the diagnosis of Congenital Erythropoietic Porphyria.

Conclusion and Future Directions

Uroporphyrinogen-III cosynthase deficiency is a severe metabolic disorder with profound clinical consequences. A thorough understanding of its molecular basis and pathophysiology is crucial for the development of effective therapeutic strategies. The diagnostic methodologies outlined in this guide, from quantitative biochemical analyses to molecular genetic testing, are essential for accurate and timely diagnosis. Future research efforts should focus on the development of novel therapies, including gene therapy and enzyme replacement therapy, to address the underlying enzymatic defect and alleviate the debilitating symptoms of Congenital Erythropoietic Porphyria. This technical guide serves as a foundational resource to support these critical endeavors.

References

- 1. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]

- 2. Quantification of urinary porphyrins by liquid chromatography after oxidation of porphyrinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eaglebio.com [eaglebio.com]

- 6. chromsystems.com [chromsystems.com]

- 7. acgs.uk.com [acgs.uk.com]

- 8. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Chemical Properties and Stability of Coproporphyrinogen I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coproporphyrinogen I is a tetrapyrrole and a metabolic intermediate in the biosynthesis of heme.[1] In healthy individuals, it is a minor byproduct. However, its accumulation is a hallmark of certain pathological conditions, particularly the congenital erythropoietic porphyrias.[2] This guide provides a comprehensive overview of the chemical properties and stability of this compound, intended to support research, diagnostics, and the development of therapeutic strategies.

Chemical Properties

This compound is a colorless molecule that readily auto-oxidizes to the reddish-purple coproporphyrin I, especially in the presence of light and oxygen. This inherent instability is a critical consideration for its study and handling.

| Property | Value | Source |

| Molecular Formula | C₃₆H₄₄N₄O₈ | [1] |

| Molecular Weight | 660.757 g/mol | [2] |

| Physical State | Solid | [1] |

| Melting Point | 171 - 174 °C | [1] |

| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO).[3] A protocol for in vivo studies involves dissolving in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] | [3] |

Biosynthesis of this compound

This compound is not a product of the main heme synthesis pathway but arises from a metabolic shunt. In the normal pathway, the linear tetrapyrrole hydroxymethylbilane (B3061235) is cyclized by the enzyme uroporphyrinogen III synthase to form uroporphyrinogen III. However, in the absence or deficiency of this enzyme, hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I.[2] Subsequently, the enzyme uroporphyrinogen decarboxylase acts on uroporphyrinogen I, catalyzing the removal of the four carboxymethyl groups to yield this compound.[2] Unlike its isomer, coproporphyrinogen III, this compound cannot be further metabolized by coproporphyrinogen oxidase and thus accumulates.[2]

Biosynthesis of this compound.

Stability

The stability of this compound is a critical factor in its experimental handling and analysis. Due to its rapid oxidation to coproporphyrin I, all procedures should be conducted with minimal exposure to light and air. The stability of the oxidized form, coproporphyrin I, in human plasma has been studied and provides valuable insights for sample handling.

| Condition | Stability of Coproporphyrin I in Human Plasma | Source |

| Photostability | Acceptable for up to 4 hours under benchtop lighted conditions at room temperature.[4][5] | [4][5] |

| Freeze-Thaw Stability | Stable for at least three freeze-thaw cycles.[4][5] | [4][5] |

| Autosampler Stability | Stable for at least 24 hours in the autosampler.[4][5] | [4][5] |

| Long-term Storage | Stable for up to 180 days at room temperature, 4°C, -20°C, and -80°C when protected from light.[4][5] | [4][5] |

These findings suggest that while this compound itself is unstable, its oxidized product, coproporphyrin I, is relatively stable under controlled conditions. Therefore, for accurate quantification of this compound, immediate analysis after sample collection is recommended, or rapid conversion to and stabilization as coproporphyrin I followed by analysis.

Experimental Protocols

Quantification of Coproporphyrin Isomers by HPLC

This method is suitable for the separation and quantification of coproporphyrin I and III isomers in urine, which is essential for the diagnosis of porphyrias.[6]

Materials:

-

Urine sample, protected from light

-

Coproporphyrin I and III standards

-

HPLC system with a C18 reverse-phase column

-

Fluorescence detector (Excitation: ~400 nm, Emission: ~620 nm)

-

Mobile Phase A: 1 M ammonium (B1175870) acetate, pH 5.16

-

Mobile Phase B: Methanol or Acetonitrile

Procedure:

-

Acidify the urine sample with acetic acid.

-

Inject a known volume of the acidified urine onto the HPLC column.

-

Elute the porphyrins using a gradient of mobile phase B.

-

Detect the eluting porphyrins using the fluorescence detector.

-

Identify coproporphyrin I and III peaks by comparing their retention times with those of the standards.

-

Quantify the concentration of each isomer by integrating the peak areas and comparing them to a calibration curve generated with the standards.

Experimental workflow for HPLC analysis.

Spectral Properties

The spectral properties of porphyrins are central to their detection and quantification. While this compound is colorless, its oxidized form, coproporphyrin I, exhibits characteristic absorption and fluorescence spectra.

-

UV-Vis Absorption: Porphyrins typically display a strong absorption band, known as the Soret band, in the near-ultraviolet region (around 400 nm) and several weaker Q bands in the visible region (500-700 nm).[7][8]

-

Fluorescence: Coproporphyrins fluoresce in the red spectral region, typically with an emission maximum around 620 nm when excited at approximately 400 nm.[6][9] The fluorescence intensity is dependent on pH and ionic strength.[10]

Conclusion

This compound is a clinically significant molecule whose chemical properties and inherent instability present unique challenges for its study. A thorough understanding of its biosynthesis, stability, and analytical methodologies is crucial for researchers and clinicians working on porphyrias and related metabolic disorders. The information and protocols provided in this guide aim to facilitate further research and development in this field.

References

- 1. This compound | C36H44N4O8 | CID 440776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Factors influencing fluorescence spectra of free porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

Spontaneous Formation of Uroporphyrinogen I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uroporphyrinogen I is a metabolic dead-end isomer in the heme biosynthesis pathway, formed through the spontaneous, non-enzymatic cyclization of the linear tetrapyrrole hydroxymethylbilane (B3061235) (HMB). This event is particularly significant in the pathophysiology of certain porphyrias, notably Congenital Erythropoietic Porphyria (CEP), which arises from a deficiency in the enzyme uroporphyrinogen III synthase (UROS). Under normal physiological conditions, UROS efficiently converts HMB to the functional uroporphyrinogen III isomer, the precursor to heme and other vital tetrapyrroles. In the absence or with reduced activity of UROS, HMB accumulates and spontaneously cyclizes to the symmetric, non-functional uroporphyrinogen I isomer.[1][2][3][4] This technical guide provides a comprehensive overview of the spontaneous formation of uroporphyrinogen I, contrasting it with the enzymatic pathway. It includes available quantitative data, detailed experimental protocols for the synthesis and analysis of key molecules, and visualizations of the pertinent biochemical pathways and experimental workflows to facilitate a deeper understanding of this aberrant metabolic route.

Introduction: The Bifurcation of the Heme Synthesis Pathway

The biosynthesis of heme is a highly conserved eight-step enzymatic pathway. A critical juncture in this pathway is the transformation of the linear tetrapyrrole, hydroxymethylbilane (HMB). HMB is synthesized from four molecules of porphobilinogen (B132115) (PBG) by the enzyme porphobilinogen deaminase (PBGD), also known as hydroxymethylbilane synthase (HMBS).[5][6] Once formed, HMB can follow one of two paths:

-

Enzymatic Conversion to Uroporphyrinogen III: In a healthy state, the enzyme uroporphyrinogen III synthase (UROS) rapidly catalyzes the inversion of the D-pyrrole ring of HMB and facilitates its cyclization to form the asymmetric uroporphyrinogen III isomer. This isomer is the essential precursor for the synthesis of heme, chlorophylls, and vitamin B12.[2][3][7]

-

Spontaneous Cyclization to Uroporphyrinogen I: In the absence or deficiency of UROS, the unstable HMB molecule spontaneously cyclizes to form the symmetric uroporphyrinogen I isomer.[1][4][8] This isomer cannot be further metabolized to heme and its accumulation, along with its downstream product coproporphyrinogen I, is cytotoxic and leads to the clinical manifestations of CEP.[1]

The key structural difference between uroporphyrinogen I and III lies in the arrangement of the acetate (B1210297) (A) and propionate (B1217596) (P) side chains on the fourth (D) pyrrole (B145914) ring. In uroporphyrinogen I, the arrangement is symmetrical (AP-AP-AP-AP), while in uroporphyrinogen III, the D-ring is inverted, resulting in an asymmetrical arrangement (AP-AP-AP-PA).[1]

Quantitative Data

While extensive research has been conducted on the enzymatic components of the heme synthesis pathway, specific quantitative data on the kinetics of the spontaneous cyclization of hydroxymethylbilane to uroporphyrinogen I under varying physiological conditions (pH, temperature) is not extensively detailed in the available literature. The instability of HMB makes such studies challenging.[8] However, kinetic parameters for the key enzymes involved in the formation of HMB and its conversion to uroporphyrinogen III have been determined and are crucial for understanding the competition between the enzymatic and spontaneous pathways.

Table 1: Kinetic Parameters of Key Enzymes in HMB Metabolism

| Enzyme | Organism/Tissue | Substrate | Km (μM) | Optimal pH |

| Porphobilinogen Deaminase (PBGD/HMBS) | Human Liver | Porphobilinogen | 3.6 | 7.6 |

| Porphobilinogen Deaminase (PBGD/HMBS) | Rat Kidney | Porphobilinogen | K1 = 2.08 ± 0.01, K2 = 0.102 ± 0.003 | 8.2 |

| Uroporphyrinogen III Synthase (UROS) | Human Erythrocytes | Hydroxymethylbilane | 5-20 | 7.4 |

Experimental Protocols

Enzymatic Synthesis and Purification of Hydroxymethylbilane (HMB)

Principle: This protocol describes the enzymatic synthesis of HMB from porphobilinogen (PBG) using purified porphobilinogen deaminase (PBGD/HMBS). The unstable HMB is generated in situ for immediate use in studying its spontaneous cyclization or as a substrate for UROS.

Materials:

-

Porphobilinogen (PBG)

-

Purified human erythrocyte hydroxymethylbilane synthase

-

Tris-HCl buffer (0.1 M, pH 7.4)

-

Dithiothreitol (DTT)

-

Bovine serum albumin (BSA)

-

Trichloroacetic acid (TCA)

-

Iodine-potassium iodide solution (0.5% I₂ in 1% KI)

-

Sodium disulfite solution (1%)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 7.4), 0.1 mM DTT, and 2 mg/mL BSA.

-

Add a known concentration of purified holo-HMBS (e.g., 16.4 nM).[9]

-

Initiate the reaction by adding a saturating concentration of PBG (e.g., 500 µM).[9]

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes) to allow for the enzymatic conversion of PBG to HMB.[9]

-

The reaction can be stopped by the addition of 50% TCA.[9]

-

The enzymatically produced HMB will spontaneously cyclize to uroporphyrinogen I.[9]

Monitoring Spontaneous Cyclization of HMB to Uroporphyrinogen I

Principle: The formation of uroporphyrinogen I from HMB can be monitored by oxidizing the uroporphyrinogen to the fluorescent uroporphyrin I and quantifying it using spectrophotometry.

Procedure:

-

Following the enzymatic synthesis of HMB, add 0.4 mL of 0.5% iodine-1% potassium iodide solution to the reaction mixture to oxidize the uroporphyrinogen I to uroporphyrin I.[9]

-

Incubate at 37°C for 5 minutes.[9]

-

Quench the excess iodine by adding 0.1 mL of 1% sodium disulfite solution and incubate for another 5 minutes at 37°C.[9]

-

Centrifuge the sample to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at 406 nm to determine the amount of uroporphyrin I formed.[9]

HPLC Separation and Quantification of Uroporphyrinogen I and III Isomers

Principle: Reversed-phase high-performance liquid chromatography (HPLC) is the gold standard for separating and quantifying uroporphyrinogen isomers. The separation is based on the differential polarity of the isomers. Amperometric or fluorescence detection can be used for quantification.

Materials:

-

HPLC system with a reversed-phase column (e.g., ODS-Hypersil)

-

Mobile Phase A: Ammonium acetate buffer

-

Mobile Phase B: Acetonitrile or Methanol

-

Amperometric or fluorescence detector

-

Uroporphyrin I and III standards

Procedure:

-

Prepare the mobile phases and equilibrate the HPLC column.

-

Prepare samples by acidifying urine or other biological fluids, or by using the supernatant from the HMB synthesis and cyclization experiments.

-

Inject the sample onto the HPLC column.

-

Elute the isomers using a gradient of increasing organic modifier (Mobile Phase B).

-

Detect the porphyrinogens using an amperometric detector or by post-column oxidation and fluorescence detection.

-

Quantify the peaks by comparing their area to a standard curve generated with known concentrations of uroporphyrin I and III.

Assay of Porphobilinogen Deaminase (PBGD/HMBS) Activity

Principle: The activity of PBGD is determined by measuring the rate of formation of uroporphyrinogen I from PBG. In the absence of UROS, the HMB produced by PBGD spontaneously cyclizes to uroporphyrinogen I, which is then oxidized to uroporphyrin I for quantification.

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 8.2), PBG substrate, and the enzyme source (e.g., erythrocyte lysate).

-

Incubate at 37°C for a specific time.

-

Stop the reaction by adding TCA.

-

Oxidize the uroporphyrinogen I to uroporphyrin I using an iodine solution.

-

Quantify the uroporphyrin I formed by spectrophotometry or fluorometry.

Assay of Uroporphyrinogen III Synthase (UROS) Activity

Principle: UROS activity is measured by its ability to convert HMB to uroporphyrinogen III. A coupled enzyme assay is often used where HMB is generated in situ by PBGD. The ratio of uroporphyrinogen III to uroporphyrinogen I formed is then determined by HPLC.

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), PBG, purified PBGD, and the UROS-containing sample.

-

Incubate at 37°C.

-

Stop the reaction and oxidize the uroporphyrinogens to their respective uroporphyrins.

-

Separate and quantify the uroporphyrin I and III isomers using HPLC.

-

UROS activity is proportional to the amount of uroporphyrinogen III produced.

Visualizations

Biochemical Pathway of Uroporphyrinogen I and III Formation

Caption: Biosynthesis of uroporphyrinogen I and III from porphobilinogen.

Experimental Workflow for Studying Spontaneous Uroporphyrinogen I Formation

Caption: Workflow for HMB synthesis and analysis of spontaneous cyclization.

Conclusion

The spontaneous formation of uroporphyrinogen I from hydroxymethylbilane is a critical event in the pathophysiology of certain porphyrias. While the enzymatic pathway leading to the essential uroporphyrinogen III isomer is well-characterized, the non-enzymatic cyclization to uroporphyrinogen I highlights the inherent instability of the linear tetrapyrrole precursor, HMB. A thorough understanding of both the enzymatic and spontaneous pathways, supported by robust experimental protocols for the synthesis, separation, and quantification of the involved molecules, is paramount for the development of diagnostic tools and therapeutic strategies for related metabolic disorders. Further research is warranted to elucidate the precise kinetics and influencing factors of the spontaneous cyclization of HMB to provide a more complete quantitative picture of this metabolic bifurcation.

References

- 1. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxymethylbilane - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conformational stability and activity analysis of two hydroxymethylbilane synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Plasmodium falciparum hydroxymethylbilane synthase does not house any cosynthase activity within the haem biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structures of hydroxymethylbilane synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Crossroads: A Technical Guide to the Conversion of Uroporphyrinogen I

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of uroporphyrinogen I, a critical juncture in the biosynthesis of heme. A thorough understanding of this metabolic pathway is essential for researchers in hematology, oncology, and drug development, particularly in the context of inherited metabolic disorders known as porphyrias. This document details the enzymes, reaction mechanisms, quantitative data, and experimental protocols central to the study of uroporphyrinogen I metabolism.

Introduction: The Bifurcation of Heme Synthesis

Heme, an iron-containing porphyrin, is a vital prosthetic group for a vast array of proteins, including hemoglobin, myoglobin, and cytochromes. Its biosynthesis is a highly regulated, eight-step enzymatic pathway. A pivotal intermediate in this pathway is the linear tetrapyrrole, hydroxymethylbilane (B3061235) (HMB), also known as preuroporphyrinogen. At this stage, the pathway bifurcates, leading to the formation of two distinct isomers of uroporphyrinogen: the physiologically crucial uroporphyrinogen III and the dead-end product, uroporphyrinogen I.[1]

The direction of this metabolic fork is determined by the presence or absence of the enzyme uroporphyrinogen III synthase. In a healthy physiological state, this enzyme efficiently converts HMB to uroporphyrinogen III, which proceeds through the heme synthesis pathway. However, in the absence or deficiency of uroporphyrinogen III synthase, HMB spontaneously cyclizes to form uroporphyrinogen I.[1] While uroporphyrinogen I itself is not directly toxic, its subsequent enzymatic conversion and accumulation are hallmarks of congenital erythropoietic porphyria (CEP), or Gunther's disease, a rare and severe genetic disorder.[2]

Enzymatic Landscape of Uroporphyrinogen I Conversion

The metabolism of uroporphyrinogen I involves a key enzyme that also participates in the main heme synthesis pathway: uroporphyrinogen decarboxylase.

Formation of Uroporphyrinogen I: A Spontaneous Cyclization

The formation of uroporphyrinogen I is a non-enzymatic process. The precursor, hydroxymethylbilane, is synthesized from four molecules of porphobilinogen (B132115) (PBG) by the enzyme hydroxymethylbilane synthase (HMBS) , also known as porphobilinogen deaminase or uroporphyrinogen I synthase.[3] In the absence of uroporphyrinogen III synthase, the linear HMB molecule spontaneously closes to form the symmetrical uroporphyrinogen I isomer.[1]

Uroporphyrinogen Decarboxylase: The Key Converting Enzyme

Uroporphyrinogen decarboxylase (UROD) is the fifth enzyme in the heme biosynthetic pathway and is responsible for the stepwise decarboxylation of the four acetate (B1210297) side chains of uroporphyrinogen to methyl groups, forming coproporphyrinogen.[4] Importantly, UROD can act on both uroporphyrinogen III and uroporphyrinogen I as substrates.[4][5] The enzymatic conversion of uroporphyrinogen I by UROD yields coproporphyrinogen I.[1] Unlike its isomer, coproporphyrinogen III, this compound cannot be further metabolized in the heme synthesis pathway and its accumulation contributes to the pathology of CEP.

Quantitative Data: Enzyme Kinetics

The efficiency of the enzymatic conversions involving the precursors and isomers of uroporphyrinogen can be quantified by their kinetic parameters. The following tables summarize key kinetic data for the relevant human enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/h/mg protein) | kcat (s-1) | kcat/Km (s-1M-1) | Source |

| Hydroxymethylbilane Synthase (wt) | Porphobilinogen | 28 ± 1 | 2996 ± 9 | - | - | [6] |

| Hydroxymethylbilane Synthase (wt) | Porphobilinogen | - | - | - | - | [7] |

| Uroporphyrinogen III Synthase | Hydroxymethylbilane | 5 - 20 | - | - | - | [8] |

| Uroporphyrinogen Decarboxylase | Uroporphyrinogen III | 0.07 | - | 0.16 | ~3 x 106 | [9] |

| Uroporphyrinogen Decarboxylase | Uroporphyrinogen I | Higher than III isomer | - | - | - | [5] |

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition) and the source of the enzyme. The data presented here are for comparative purposes.

Experimental Protocols

Accurate measurement of the enzymes and metabolites involved in uroporphyrinogen I conversion is crucial for both basic research and clinical diagnostics. The following sections provide detailed methodologies for key experiments.

Assay for Hydroxymethylbilane Synthase (HMBS) Activity

This assay measures the activity of HMBS by quantifying the amount of uroporphyrinogen I formed from the substrate porphobilinogen (PBG).

Principle: HMBS catalyzes the polymerization of four molecules of PBG to form hydroxymethylbilane. In the absence of uroporphyrinogen III synthase, HMB spontaneously cyclizes to uroporphyrinogen I. The uroporphyrinogen I is then oxidized to the stable, fluorescent uroporphyrin I, which can be quantified spectrophotometrically.

Materials:

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Porphobilinogen (PBG) solution (1 mM in water)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Iodine solution (0.1% w/v in ethanol)

-

Sodium thiosulfate (B1220275) solution (1% w/v in water)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

800 µL of 0.1 M phosphate buffer, pH 7.4

-

100 µL of enzyme preparation (e.g., erythrocyte lysate)

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of 1 mM PBG solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 100 µL of 10% TCA.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Add 10 µL of 0.1% iodine solution to oxidize uroporphyrinogen I to uroporphyrin I. Incubate in the dark for 10 minutes.

-

Add 10 µL of 1% sodium thiosulfate solution to quench the excess iodine.

-

Measure the absorbance of the solution at 405 nm.

-

Calculate the concentration of uroporphyrin I using the molar extinction coefficient (ε = 5.48 x 105 M-1cm-1).[6]

-

Express enzyme activity as nmol of uroporphyrinogen I formed per hour per mg of protein.

Assay for Uroporphyrinogen Decarboxylase (UROD) Activity

This assay determines the activity of UROD by measuring the conversion of uroporphyrinogen I to this compound.

Principle: UROD catalyzes the decarboxylation of the four acetate side chains of uroporphyrinogen I to yield this compound. The product, this compound, is then oxidized to the fluorescent coproporphyrin I for quantification by HPLC.

Materials:

-

Tris-HCl buffer (0.1 M, pH 7.0)

-

Uroporphyrinogen I (substrate)

-

Dithiothreitol (DTT)

-

EDTA

-

Enzyme preparation (e.g., cell lysate)

-

TCA (10%)

-

HPLC system with a fluorescence detector

Procedure:

-

Substrate Preparation: Uroporphyrinogen I can be synthesized from uroporphyrin I by reduction with sodium amalgam or enzymatically from PBG using purified HMBS.

-

Reaction Mixture: In a microcentrifuge tube, combine:

-

Tris-HCl buffer (0.1 M, pH 7.0)

-

DTT (1 mM)

-

EDTA (1 mM)

-

Uroporphyrinogen I (final concentration, e.g., 10 µM)

-

Enzyme preparation

-

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).

-

Terminate the reaction by adding 10% TCA.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by HPLC to quantify the coproporphyrin I formed.

HPLC Analysis of Uroporphyrinogen Isomers

This method allows for the separation and quantification of uroporphyrin I and III isomers.

Principle: Reversed-phase high-performance liquid chromatography (HPLC) separates the porphyrin isomers based on their polarity. The isomers are detected by their native fluorescence.

Instrumentation:

-

HPLC system with a gradient pump

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Fluorescence detector (Excitation: ~405 nm, Emission: ~620 nm)

Reagents:

-

Mobile Phase A: 1 M Ammonium acetate buffer, pH 5.16

-

Mobile Phase B: Methanol or Acetonitrile

Procedure:

-

Sample Preparation: Acidify urine or fecal extracts with acetic acid. For erythrocyte lysates, precipitate proteins with TCA and use the supernatant.

-

Injection: Inject the prepared sample onto the equilibrated HPLC column.

-

Gradient Elution: A typical gradient program starts with a high concentration of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the porphyrins. The exact gradient will depend on the specific column and system used.

-

Detection: Monitor the eluent with a fluorescence detector.

-

Quantification: Identify and quantify the peaks corresponding to uroporphyrin I and III by comparing their retention times and peak areas to those of known standards.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Heme Biosynthesis Branch Point.

Caption: HMBS Activity Assay Workflow.

Caption: HPLC Analysis Workflow.

Conclusion

The enzymatic conversion of uroporphyrinogen I is a critical area of study with direct implications for understanding and diagnosing congenital erythropoietic porphyria. This guide has provided a detailed technical overview of the enzymes, kinetics, and experimental methodologies involved in this metabolic pathway. For researchers and professionals in drug development, a comprehensive grasp of these concepts is paramount for the development of novel diagnostic tools and therapeutic interventions for porphyrias and other related disorders of heme metabolism. The provided quantitative data and experimental protocols serve as a valuable resource for designing and executing robust scientific investigations in this field.

References

- 1. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]

- 2. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]

- 3. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]

- 4. Crystal structure of human uroporphyrinogen decarboxylase | The EMBO Journal [link.springer.com]

- 5. Some kinetic properties of human red cell uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterisation of a common hotspot variant in acute intermittent porphyria sheds light on the mechanism of hydroxymethylbilane synthase function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational stability and activity analysis of two hydroxymethylbilane synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uroporphyrinogen III | 1976-85-8 | Benchchem [benchchem.com]

- 9. Uroporphyrinogen decarboxylation as a benchmark for the catalytic proficiency of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Coproporphyrinogen I in Congenital Erythropoietic Porphyria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, is a rare autosomal recessive disorder characterized by a profound deficiency in the enzyme uroporphyrinogen III synthase (UROS). This enzymatic defect disrupts the normal heme biosynthesis pathway, leading to the accumulation of non-functional and phototoxic type I porphyrin isomers, primarily uroporphyrinogen I and its downstream metabolite, coproporphyrinogen I. This technical guide provides an in-depth examination of the pivotal role of this compound in the pathophysiology of CEP. It details the biochemical cascade leading to its formation, presents quantitative data on its accumulation in various biological matrices, outlines key experimental protocols for its analysis, and visualizes the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of therapeutics for congenital erythropoietic porphyria.

Introduction: The Aberrant Heme Synthesis Pathway in CEP

Heme, a vital iron-containing prosthetic group, is synthesized through a meticulously regulated eight-step enzymatic pathway. A critical step in this process is the conversion of the linear tetrapyrrole hydroxymethylbilane (B3061235) into the asymmetric uroporphyrinogen III by the enzyme uroporphyrinogen III synthase (UROS).[1] In individuals with Congenital Erythropoietic Porphyria (CEP), a deficiency in UROS activity disrupts this crucial step.[2][3]

With the primary pathway obstructed, the accumulated hydroxymethylbilane is non-enzymatically cyclized to form the symmetric and non-functional uroporphyrinogen I.[4] This isomer can then be acted upon by the subsequent enzyme in the pathway, uroporphyrinogen decarboxylase, which converts it to this compound.[5] However, the following enzyme, coproporphyrinogen oxidase, is specific for the type III isomer, rendering this compound a metabolic dead-end.[6] The accumulation of uroporphyrinogen I and this compound, and their oxidized counterparts, uroporphyrin I and coproporphyrin I, is the biochemical hallmark of CEP.[2][3] These porphyrins deposit in various tissues, including erythrocytes, bone marrow, skin, teeth, and urine, leading to the severe clinical manifestations of the disease.[2][7][8]

Biochemical Pathway of this compound Formation

The formation of this compound in CEP is a direct consequence of the UROS enzyme deficiency. The following diagram illustrates this aberrant biochemical pathway.

Caption: Biochemical pathway of this compound formation in CEP.

Quantitative Data Presentation

The hallmark of CEP is the massive accumulation of type I porphyrin isomers. The following tables summarize the quantitative data on the levels of these porphyrins in various biological samples from CEP patients compared to healthy individuals.

Table 1: Urinary Porphyrin Levels

| Analyte | Specimen | Normal Range | CEP Patient Range | Fold Increase (approx.) |

| Total Porphyrins | 24-hour Urine | 20 - 120 µg/L[7] | 50 - 100 mg/day[2] | 100 - 1000x |

| Uroporphyrin I | 24-hour Urine | < 25 µ g/24h | Markedly Increased | - |

| Coproporphyrin I | 24-hour Urine | < 75 µ g/24h | Markedly Increased | - |

| Uroporphyrin/Creatinine (B1669602) Ratio | Spot Urine | < 35 nmol/mmol | 1187 nmol/mmol (example)[8] | > 30x |

Table 2: Erythrocyte and Plasma Porphyrin Levels

| Analyte | Specimen | Normal Range | CEP Patient Value (example) |

| Total Erythrocyte Porphyrins | Whole Blood | 20 - 80 µg/dL[9] | 124.3 µ g/100 ml[8] |

| Plasma Total Porphyrins | Plasma | 0 - 1.0 mcg/dL[10] | Markedly Increased |

| Plasma Uroporphyrin | Plasma | 0 - 1.4 nmol/L[11] | Markedly Increased |

Table 3: Uroporphyrinogen III Synthase (UROS) Activity

| Source | Normal Activity | CEP Patient Activity |

| Erythrocytes | 100% | < 1% to ~10%[4] |

| Cultured Lymphoblasts | 100% | Markedly Decreased[1] |

Experimental Protocols

Accurate diagnosis and monitoring of CEP rely on robust laboratory methods. The following sections detail the methodologies for key experiments.

Uroporphyrinogen III Synthase (UROS) Activity Assay in Erythrocytes (Coupled-Enzyme Method)

This assay measures the activity of UROS by quantifying the uroporphyrinogen III formed from its substrate, hydroxymethylbilane, which is generated in situ.[1]

Principle: Porphobilinogen (PBG) is converted to hydroxymethylbilane by hydroxymethylbilane synthase (HMBS). In the presence of UROS, hydroxymethylbilane is converted to uroporphyrinogen III. In the absence or deficiency of UROS, it spontaneously forms uroporphyrinogen I. The uroporphyrinogen isomers are then oxidized to their respective fluorescent uroporphyrins, which are separated and quantified by high-performance liquid chromatography (HPLC).

Materials:

-

Washed erythrocytes

-

Porphobilinogen (PBG) solution

-

Partially purified hydroxymethylbilane synthase (HMBS)

-

Tris-HCl buffer (pH 8.2)

-

EDTA solution

-

Dithiothreitol (DTT)

-

Trichloroacetic acid (TCA)

-

Iodine solution

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

Procedure:

-

Hemolysate Preparation: Wash packed erythrocytes three times with cold 0.9% NaCl. Lyse the cells by adding four volumes of cold distilled water and freeze-thawing.

-

Reaction Mixture: In a microcentrifuge tube, combine the hemolysate, Tris-HCl buffer, EDTA, DTT, HMBS, and PBG solution.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) in the dark.

-

Reaction Termination and Oxidation: Stop the reaction by adding TCA. Centrifuge to pellet the protein. To the supernatant, add iodine solution to oxidize the uroporphyrinogens to uroporphyrins.

-

HPLC Analysis: Inject the oxidized sample into the HPLC system.

-

Quantification: Separate uroporphyrin I and III isomers using a gradient elution. Quantify the peaks by comparing their fluorescence intensity to known standards. UROS activity is expressed as the amount of uroporphyrinogen III formed per hour per milligram of protein.

Quantification of Urinary Coproporphyrin I and III Isomers by HPLC

This method allows for the precise quantification of coproporphyrin isomers, which is crucial for the diagnosis of CEP.[5]

Principle: Urinary porphyrins are separated based on their hydrophobicity using reversed-phase HPLC. The different isomers of coproporphyrin are resolved and detected by their native fluorescence.

Materials:

-

Urine sample (24-hour or spot collection)

-

Acetonitrile

-

Ammonium (B1175870) acetate (B1210297) buffer (pH 5.16)

-

Methanol

-

Coproporphyrin I and III standards

-

HPLC system with a fluorescence detector (Excitation: ~400 nm, Emission: ~620 nm)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: Centrifuge the urine sample to remove any sediment. Acidify an aliquot of the supernatant with HCl.

-

HPLC Analysis: Inject the prepared sample into the HPLC system.

-

Chromatographic Separation: Use a gradient elution with a mobile phase consisting of ammonium acetate buffer and an organic modifier (e.g., acetonitrile/methanol mixture). A typical gradient runs from a high aqueous content to a high organic content to elute the porphyrins in order of decreasing polarity.[12]

-

Detection and Quantification: Monitor the eluent with a fluorescence detector. Identify the coproporphyrin I and III peaks based on their retention times compared to standards. Quantify the peaks by integrating the peak areas and comparing them to a calibration curve generated with the standards. Results are typically expressed as nmol/L or normalized to creatinine concentration (nmol/mmol creatinine).[6]

Mandatory Visualizations

Experimental Workflow for CEP Diagnosis

The following diagram outlines the logical flow of the diagnostic process for Congenital Erythropoietic Porphyria.

References

- 1. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Congenital Erythropoietic Porphyria: A Rare Inherited Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Porphyrins Urine Test - UF Health [ufhealth.org]

- 8. CONGENITAL ERYTHROPOIETIC PORPHYRIA: TWO CASE REPORTS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Test Details [utmb.edu]

- 10. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]

- 11. Measurement of plasma uroporphyrin during treatment and long-term follow-up of patients with Porphyria cutanea tarda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pathophysiological Role of Coproporphyrinogen I: A Technical Guide for Metabolic Disease Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coproporphyrinogen I, an isomer of the heme synthesis intermediate coproporphyrinogen III, is a critical molecule in the context of certain metabolic disorders.[1][2] In healthy individuals, it is a metabolic dead-end with no known biological function.[1] However, its accumulation is a hallmark of Congenital Erythropoietic Porphyria (CEP), a severe genetic disorder.[1][3] This technical guide provides a comprehensive overview of the biosynthesis of this compound, its central role in the pathophysiology of CEP, and detailed methodologies for its quantification. This document is intended to serve as a resource for researchers, clinicians, and pharmaceutical scientists working to understand and develop therapies for porphyrias and other related metabolic diseases.

Introduction: The Aberrant Heme Synthesis Pathway and this compound

The biosynthesis of heme is a fundamental eight-step enzymatic pathway essential for the production of hemoproteins like hemoglobin and cytochromes.[1] A critical juncture in this pathway is the conversion of the linear tetrapyrrole hydroxymethylbilane (B3061235) to the cyclic uroporphyrinogen III, a reaction catalyzed by uroporphyrinogen III synthase (UROS).[3] In individuals with a deficiency in UROS activity, hydroxymethylbilane spontaneously cyclizes to form the non-functional isomer, uroporphyrinogen I.[1][3] This uroporphyrinogen I is subsequently acted upon by uroporphyrinogen decarboxylase (UROD), which converts it to this compound.[1][2]

Unlike its isomer, coproporphyrinogen III, this compound is not a substrate for the enzyme coproporphyrinogen oxidase.[1][3] Consequently, it represents a terminal product in this aberrant pathway and accumulates in the body.[1][2][4] This accumulation, along with its oxidized counterpart coproporphyrin I, is the primary driver of the pathophysiology of Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease.[1][5]

The Metabolic Disorder: Congenital Erythropoietic Porphyria (CEP)

CEP is a rare, autosomal recessive disorder caused by mutations in the UROS gene, leading to a marked deficiency in UROS enzyme activity.[5][6] In some rare instances, it can be an X-linked condition due to mutations in the GATA1 gene.[5][6] The resulting accumulation of uroporphyrinogen I and this compound, and their oxidized porphyrin forms, in erythrocytes, bone marrow, and other tissues leads to a range of severe clinical manifestations.[5][7]

The clinical phenotype of CEP can vary widely, from severe cases presenting with non-immune hydrops fetalis in utero to milder, later-onset forms.[6][8] The primary clinical features include:

-

Severe Cutaneous Photosensitivity : Porphyrins are photoactive molecules that, upon exposure to light, generate reactive oxygen species that cause severe damage to the skin.[5][7] This manifests as blistering, increased skin fragility, and in severe cases, photomutilation of digits and facial features.[1][3]

-

Hemolytic Anemia : The accumulation of porphyrins in red blood cells leads to their premature destruction (hemolysis), resulting in anemia that can range from mild to transfusion-dependent.[3][7]

-

Erythrodontia : The deposition of porphyrins in the teeth gives them a reddish-brown discoloration.[3]

-

Splenomegaly : An enlarged spleen is a common finding, often secondary to the hemolytic anemia.[3]

-

Discolored Urine : The excessive excretion of porphyrins results in pink to dark red urine, which is often the first sign of the disease in infants.[6]

Quantitative Analysis of this compound and Related Porphyrins

The diagnosis of CEP relies on the biochemical detection of markedly elevated levels of type I porphyrin isomers in various biological samples.

| Analyte | Sample Type | Typical Findings in CEP | Normal Range (Example) |

| Uroporphyrin I | Urine | Markedly increased (100-1000 times normal)[1] | 0-22 nmol/L[9] |

| Coproporphyrin I | Urine | Markedly increased[1] | 1.5-228 nmol/L[9] |

| Coproporphyrin I | Feces | Markedly increased[1][3] | 0-76 nmol/g dry wt[9] |

| Total Porphyrins | Erythrocytes | Markedly increased, predominantly uroporphyrin I[10] | Varies by lab |

| Uroporphyrinogen III Synthase (UROS) Activity | Erythrocytes | Markedly decreased[7] | 7.41 +/- 1.35 units/mg protein (coupled-enzyme assay)[2] |

Experimental Protocols

Quantification of Urinary Porphyrins by High-Performance Liquid Chromatography (HPLC)

Principle: This method separates porphyrin isomers based on their polarity using a reversed-phase column, followed by sensitive fluorometric detection.[5][11]

Methodology:

-

Sample Preparation:

-

HPLC System:

-

Column: C18 reversed-phase column (e.g., Chromolith RP-18).[5]

-

Mobile Phase: A gradient elution using two mobile phases is typically employed.[11]

-

Mobile Phase A: Ammonium acetate (B1210297) buffer (e.g., 1.0 M, pH 5.16).[11]

-

Mobile Phase B: Acetonitrile/methanol mixture.[11]

-

-

Detector: Fluorescence detector with excitation and emission wavelengths set appropriately for porphyrins (e.g., excitation ~400 nm, emission ~620 nm).

-

-

Procedure:

-

Inject the prepared urine sample onto the equilibrated HPLC column.

-

Run the gradient program to separate the different porphyrin isomers.

-

Identify and quantify the peaks corresponding to uroporphyrin I and III, and coproporphyrin I and III by comparing their retention times and peak areas to those of known standards.

-

Uroporphyrinogen III Synthase (UROS) Enzyme Assay

Principle: This assay measures the activity of UROS by quantifying the amount of uroporphyrinogen III produced from its substrate, hydroxymethylbilane.[2]

Methodology (Coupled-Enzyme Assay): [2]

-

Preparation of Reagents:

-

Erythrocyte Lysate: Prepare a lysate from patient and control red blood cells.

-

Hydroxymethylbilane Synthase (HMBS) Preparation: Obtain a source of HMBS, which can be prepared from heat-treated erythrocyte lysates.[2]

-

Substrate: Porphobilinogen (PBG).

-

-

Assay Procedure:

-

Incubate the patient or control erythrocyte lysate with PBG and the HMBS preparation. The HMBS will convert PBG to hydroxymethylbilane.

-

The UROS present in the lysate will then convert the hydroxymethylbilane to uroporphyrinogen III.

-

Stop the reaction after a defined time period.

-

Oxidize the uroporphyrinogen products to their corresponding stable uroporphyrin isomers.

-

Quantify the amounts of uroporphyrin I and uroporphyrin III formed using HPLC with fluorescence detection as described above.

-

UROS activity is calculated based on the amount of uroporphyrinogen III produced per unit of time and protein concentration.

-

Signaling Pathways and Experimental Workflows

Caption: Aberrant heme synthesis in Congenital Erythropoietic Porphyria.

Caption: Workflow for urinary porphyrin analysis by HPLC.

Therapeutic Strategies and Drug Development

Currently, there is no cure for CEP, and management focuses on symptomatic relief and preventing complications.[1] Key management strategies include:

-

Strict Sun Avoidance: Protecting the skin from sunlight and other sources of intense light is paramount.[1]

-

Blood Transfusions: For patients with severe hemolytic anemia, regular blood transfusions can suppress the bone marrow's production of porphyrins.[1][3]

-

Bone Marrow or Hematopoietic Stem Cell Transplantation: This is the only curative treatment option for severely affected individuals.[1][12]

For drug development professionals, understanding the role of this compound and the underlying enzymatic defect in CEP opens up several avenues for therapeutic intervention:

-

Gene Therapy: Correcting the defective UROS gene is a promising future therapeutic strategy.

-

Pharmacological Chaperones: Small molecules that can stabilize the mutant UROS enzyme and increase its residual activity are being investigated.[13]

-

Substrate Reduction Therapy: Inhibiting an early step in the heme synthesis pathway to reduce the overall production of porphyrin precursors.

-

Scavengers of Reactive Oxygen Species: Antioxidants could potentially mitigate the light-induced skin damage.

Conclusion

This compound, while a benign byproduct in healthy individuals, is a central player in the pathophysiology of Congenital Erythropoietic Porphyria. Its accumulation due to a deficiency in uroporphyrinogen III synthase leads to the severe clinical manifestations of this debilitating disease. Accurate quantification of this compound and other type I porphyrin isomers is essential for the diagnosis and monitoring of CEP. A thorough understanding of the aberrant metabolic pathway that produces this compound is crucial for the development of novel and effective therapies for this and other related metabolic disorders. This technical guide provides a foundational resource for researchers and clinicians working towards this goal.

References

- 1. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dermnetnz.org [dermnetnz.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Gunther disease - Wikipedia [en.wikipedia.org]

- 8. Congenital Erythropoietic Porphyria - American Porphyria Foundation [porphyriafoundation.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Congenital Erythropoietic Porphyria: A Rare Inherited Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Porphyrin Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Porphyrins, the vibrant pigments of life, are tetrapyrrolic macrocycles fundamental to a vast range of biological processes, from oxygen transport by heme to light harvesting by chlorophyll. While the archetypal porphyrin structure is well-known, the existence and study of its isomers—molecules with the same chemical formula but different arrangements of atoms—have opened up new frontiers in chemistry, biology, and medicine. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of porphyrin isomers, offering valuable insights for researchers in the field.

A Historical Journey: From "Dualism" to Designer Isomers

The story of porphyrin isomers begins with the pioneering work of German chemist Hans Fischer in the early 20th century.[1][2][3] His extensive research on the synthesis of porphyrins, for which he was awarded the Nobel Prize in Chemistry in 1930, led to the synthesis of over 130 different porphyrins, including the landmark total synthesis of hemin (B1673052) in 1929.[1][2][3] Fischer's work also introduced the concept of "type-isomers," recognizing that the arrangement of substituents on the porphyrin core could lead to different isomeric forms.[4] He noted a "dualism" in nature, where only isomers of type I and type III were found to occur naturally.[5]

A pivotal moment in understanding the biosynthesis of these isomers came with the elucidation of the enzymatic pathways leading to uroporphyrinogen I and III. It was discovered that two enzymes are involved: porphobilinogen (B132115) deaminase, which catalyzes the formation of a linear tetrapyrrole, and uroporphyrinogen III cosynthase, which facilitates the cyclization and rearrangement to form the physiologically crucial uroporphyrinogen III.[6][7] In the absence of the latter enzyme, the linear precursor spontaneously cyclizes to form the non-functional uroporphyrinogen I.[8][9]

The field of porphyrin isomerism took a significant leap forward in 1986 when Emanuel Vogel and his team reported the first synthesis of a non-natural porphyrin isomer, which they named porphycene.[10][11] This achievement demonstrated that the pyrrole (B145914) rings and methine bridges of the porphyrin macrocycle could be rearranged to create novel structures with unique properties. This discovery spurred the synthesis of a variety of other non-natural isomers, including corrphycene (B1249828) and isoporphycene, expanding the family of porphyrinoids and their potential applications.[8][10]

Classification of Porphyrin Isomers

Porphyrin isomers can be broadly classified based on the connectivity of the pyrrole rings and the arrangement of their substituents.

Constitutional Isomers

These isomers differ in the connectivity of the atoms. This can be further divided into:

-

Positional Isomers (Type-Isomers): These isomers have the same porphyrin core but differ in the arrangement of the peripheral substituents. As established by Fischer, there are four possible positional isomers (Type I, II, III, and IV) for a porphyrin with two different types of substituents on the β-positions of the pyrrole rings.[5][12] Only Type I and Type III isomers are found in nature.[12]

-

Skeletal Isomers: These isomers have a different arrangement of the atoms within the macrocyclic core itself. This class includes the non-natural isomers where the pyrrole rings and methine bridges are rearranged. A nomenclature based on the number of atoms in the bridges connecting the pyrrole rings is used to classify these isomers, such as[5]porphyrin-(2.0.2.0) for porphycene.[8][13]

Tautomers

Tautomers are isomers that readily interconvert, primarily through the migration of a hydrogen atom. In free-base porphyrins, the two inner protons can be located on adjacent (syn) or opposite (anti) nitrogen atoms, leading to different tautomeric forms.[13]

A logical diagram illustrating the classification of porphyrin isomers is presented below:

Biosynthesis of Uroporphyrinogen Isomers: A Crucial Signaling Pathway

The biosynthesis of uroporphyrinogen III is a critical pathway in the production of all physiologically relevant porphyrins, including heme and chlorophyll.[14][15] This pathway involves a remarkable enzymatic process that ensures the formation of the correct isomer.

The key steps are:

-

Formation of Hydroxymethylbilane (B3061235): The enzyme porphobilinogen deaminase (also known as hydroxymethylbilane synthase) catalyzes the head-to-tail condensation of four molecules of porphobilinogen (PBG) to form a linear tetrapyrrole called hydroxymethylbilane (HMB).[7][15]

-

Isomerization and Cyclization: The enzyme uroporphyrinogen III synthase then takes over. It binds to HMB and catalyzes an intramolecular rearrangement, flipping the fourth (D) pyrrole ring, followed by cyclization to form uroporphyrinogen III.[2][6][14] This intricate mechanism is often referred to as the "spiro-mechanism" due to the proposed involvement of a spirocyclic intermediate.[14]

-